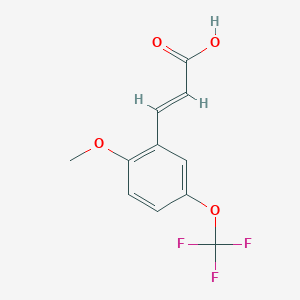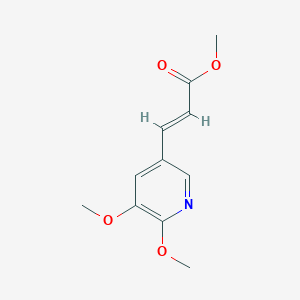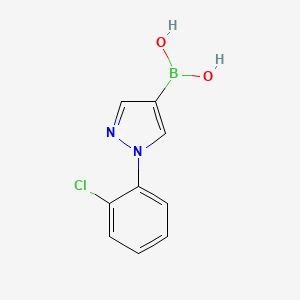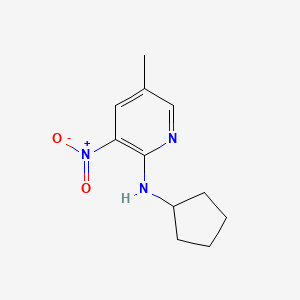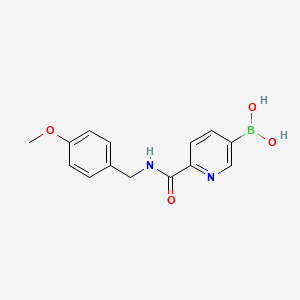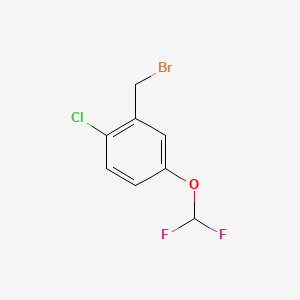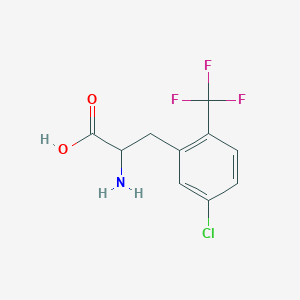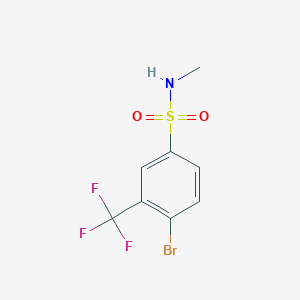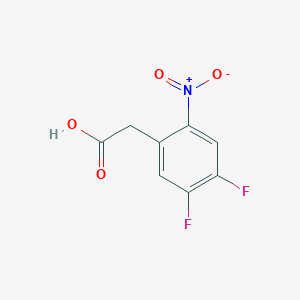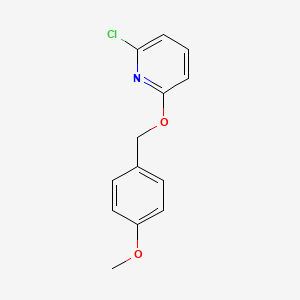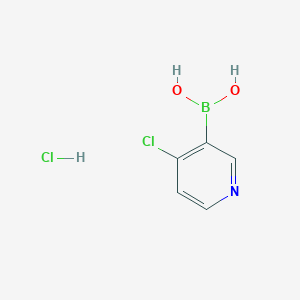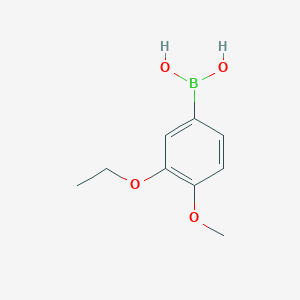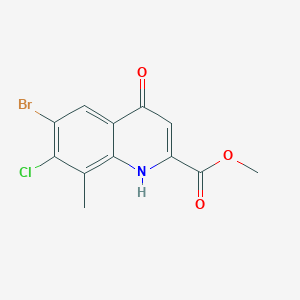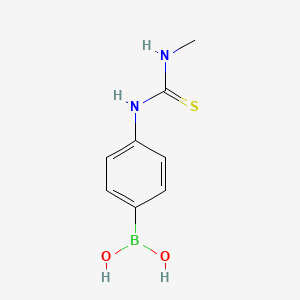![molecular formula C13H18N2 B1421325 N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride CAS No. 920485-33-2](/img/structure/B1421325.png)
N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride
Descripción general
Descripción
The compound “N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride” is a derivative of indole, which is a heterocyclic compound . Indole is a key structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The compound contains an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring . The presence of the amine group and the hydrochloride indicates that this compound could exist as a salt in its solid-state.Chemical Reactions Analysis
The reactivity of this compound could be similar to other indole derivatives, which are known to undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- A study by Peng et al. (2013) described the facile synthesis of (R)-1-(1H-indol-3-yl) propan-2-amines hydrochloride, highlighting a five-step sequence procedure that is both time and cost-effective, with excellent enantiopurity (Peng et al., 2013).
- Sanchez and Parcell (1990) explored the amine-induced rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones, providing a new route to α-substituted indole-3-acetamides and β-substituted tryptamines (Sanchez & Parcell, 1990).
Pharmacological and Biological Activities
- Bautista-Aguilera et al. (2014) identified N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a new cholinesterase and monoamine oxidase dual inhibitor, indicating potential for treating neurological disorders (Bautista-Aguilera et al., 2014).
- Behbehani et al. (2011) conducted a study on the antimicrobial activities of 2-arylhydrazononitriles and their derivatives, finding promising antimicrobial activities against various bacterial strains (Behbehani et al., 2011).
Chemical Characterization and Applications
- Yi et al. (2005) reported on the reaction of methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate with primary amines, leading to the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles, which could have implications for further chemical studies and applications (Yi et al., 2005).
- Anekal and Biradar (2012) compared conventional and microwave-assisted synthesis of novel indole derivatives, highlighting the efficiency of microwave irradiation in reducing reaction time and improving yields (Anekal & Biradar, 2012).
Propiedades
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13/h4-7,9,14-15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBTUFQLGFSFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



